Mercaptoacetate

説明

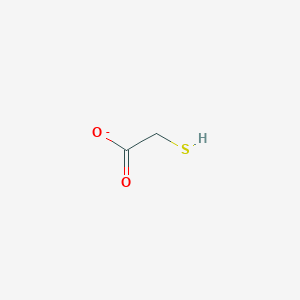

Structure

3D Structure

特性

分子式 |

C2H3O2S- |

|---|---|

分子量 |

91.11 g/mol |

IUPAC名 |

2-sulfanylacetate |

InChI |

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)/p-1 |

InChIキー |

CWERGRDVMFNCDR-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])S |

正規SMILES |

C(C(=O)[O-])S |

同義語 |

2-mercaptoacetate 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3) 2-mercaptoacetate, calcium salt (1:1) 2-mercaptoacetate, calcium salt (2:1) 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate 2-mercaptoacetate, monoammonium salt 2-mercaptoacetate, monopotassium salt 2-mercaptoacetate, monosodium salt 2-thioglycolic acid ammonium thioglycolate calcium thioglycolate mercaptoacetic acid sodium thioglycolate sodium thioglycollate thioglycolic acid |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mercaptoacetate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetate, systematically known as 2-sulfanylacetic acid and commonly referred to as thioglycolic acid (TGA), is an organic compound bearing both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1][2] This bifunctionality makes it a versatile chemical reagent with a wide range of applications in various scientific and industrial fields, including cosmetics, polymer chemistry, and importantly, in drug development and biomedical research.[3][4] Its ability to cleave disulfide bonds is a particularly noteworthy property that underpins many of its uses.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its relevance to researchers and professionals in the life sciences.

Chemical Structure and Identification

This compound is a simple yet reactive molecule. The presence of both a nucleophilic thiol group and an acidic carboxyl group dictates its chemical behavior.

-

IUPAC Name: 2-Sulfanylacetic acid[1]

-

Synonyms: Mercaptoacetic acid (MAA), Thioglycolic acid (TGA), 2-Mercaptoacetic acid[1][7]

-

CAS Number: 68-11-1[1]

-

Molecular Formula: C₂H₄O₂S[8]

-

Molecular Weight: 92.12 g/mol [8]

// Atom nodes S [label="S", shape=circle, fillcolor="#FBBC05", fontcolor="#202124", pos="0,1!"]; H1 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,1.5!"]; C1 [label="C", shape=circle, fillcolor="#5F6368", pos="1,0!"]; H2 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="0.5,-0.8!"]; H3 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-0.8!"]; C2 [label="C", shape=circle, fillcolor="#5F6368", pos="2,1!"]; O1 [label="O", shape=doublecircle, fillcolor="#EA4335", pos="2,2!"]; O2 [label="O", shape=circle, fillcolor="#EA4335", pos="3,0.5!"]; H4 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="3.5,0!"];

// Bonds S -- H1; S -- C1; C1 -- H2; C1 -- H3; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- H4; } Caption: Chemical structure of this compound (thioglycolic acid).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [9] |

| Odor | Strong, disagreeable, characteristic of mercaptans | [8][9] |

| Molecular Weight | 92.12 g/mol | [8][10] |

| Density | 1.325 g/cm³ at 20 °C | [8][10] |

| Melting Point | -16.5 °C | [9][11] |

| Boiling Point | 120 °C at 20 mmHg | [9] |

| Solubility | Miscible with water, ethanol, ether, chloroform, and benzene | [9][11] |

| Refractive Index | n20/D 1.505 | [3][10] |

Chemical Properties

| Property | Value | Reference(s) |

| pKa (Carboxylic Acid) | 3.55 - 3.83 | [1] |

| pKa (Thiol) | 9.3 - 10.5 | [1][9] |

| Flash Point | 130 °C (closed cup) | [10] |

| Autoignition Temperature | 662 °F (350 °C) | [10] |

| Stability | Readily oxidized by air | [6] |

Key Reactions and Mechanisms

The reactivity of this compound is dominated by its two functional groups. The thiol group is a potent nucleophile and reducing agent, while the carboxylic acid group can undergo typical acid reactions.

Disulfide Bond Cleavage

One of the most significant reactions of this compound is the reductive cleavage of disulfide bonds (S-S) to form two thiol groups (-SH). This reaction is central to its application in proteomics and in the cosmetic industry for hair perming and depilatories.[5][6] The thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in a nucleophilic substitution reaction.

// Reactants R1_S_S_R2 [label="R1-S-S-R2 (Disulfide)"]; Two_HS_CH2_COOH [label="+ 2 HS-CH₂-COOH (this compound)"];

// Products Two_R1_SH [label="2 R1-SH (Thiols)"]; COOH_CH2_S_S_CH2_COOH [label="+ HOOC-CH₂-S-S-CH₂-COOH (Dithiodiglycolic acid)"];

// Reaction Pathway R1_S_S_R2 -> Two_R1_SH [label="Reduction"]; Two_HS_CH2_COOH -> COOH_CH2_S_S_CH2_COOH [label="Oxidation"]; } Caption: Reductive cleavage of a disulfide bond by this compound.

Applications in Research and Drug Development

This compound and its derivatives have several important applications in scientific research and the pharmaceutical industry.

-

Proteomics: It is used for the reductive cleavage of disulfide bonds in proteins prior to enzymatic digestion and mass spectrometry analysis in peptide mapping and proteomics workflows.[12] This process unfolds the protein, making it more accessible to proteases.

-

Drug Formulation: this compound can be used as a stabilizer and antioxidant in pharmaceutical preparations, enhancing the stability and shelf-life of the active drug.[13]

-

Chemical Synthesis: It serves as a building block in the synthesis of various pharmaceutical intermediates and other organic molecules.[13][14]

-

Bacteriology: Sodium thioglycolate is a key component of thioglycolate broth, a medium used for the cultivation of anaerobic and microaerophilic bacteria.[11]

-

Metal Chelation: The thiol and carboxylate groups can chelate metal ions, which has been utilized for the detection of metals like iron, molybdenum, silver, and tin.[3]

Experimental Protocols

Preparation of Thioglycollate Broth

This protocol describes the preparation of a standard thioglycolate broth for the cultivation of anaerobic and microaerophilic bacteria.

Materials:

-

Pancreatic digest of casein: 15.0 g

-

Yeast Extract: 5.0 g

-

Dextrose: 5.5 g

-

Sodium Chloride (NaCl): 2.5 g

-

L-Cystine: 0.5 g

-

Sodium Thioglycollate: 0.5 g

-

Resazurin: 0.001 g (optional, as an oxygen indicator)

-

Agar: 0.75 g (optional, to reduce oxygen diffusion)

-

Distilled Water: 1 L

Procedure:

-

Suspend 29.8 g of the powdered medium in 1 liter of distilled water.[3]

-

Heat the mixture to boiling with constant agitation to ensure complete dissolution.[9]

-

Dispense the medium into appropriate containers, such as test tubes or bottles.

-

Allow the medium to cool to room temperature before use. The medium should be freshly prepared or boiled and cooled just before use to minimize dissolved oxygen.[8]

-

Inoculate the broth aseptically. For anaerobic culture, it is important to introduce the inoculum to the bottom of the tube.[5]

-

Incubate at the appropriate temperature for the microorganism being cultured (typically 35-37°C).[5]

Reductive Cleavage and Alkylation of Proteins for Proteomic Analysis

This protocol outlines a general workflow for the reduction and alkylation of disulfide bonds in proteins, a critical step in sample preparation for mass spectrometry-based proteomics.

// Workflow Steps Start [label="Protein Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Denaturation [label="Denaturation\n(e.g., Urea, Guanidine HCl)"]; Reduction [label="Reduction\n(e.g., DTT, TCEP, or Mercaptoacetic Acid)"]; Alkylation [label="Alkylation\n(e.g., Iodoacetamide, Iodoacetic Acid)"]; Digestion [label="Enzymatic Digestion\n(e.g., Trypsin)"]; LC_MS [label="LC-MS/MS Analysis"]; Data_Analysis [label="Data Analysis"]; End [label="Protein Identification & Quantification", shape=ellipse, fillcolor="#34A853"];

// Workflow Path Start -> Denaturation; Denaturation -> Reduction; Reduction -> Alkylation; Alkylation -> Digestion; Digestion -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> End; } Caption: Workflow for protein reduction, alkylation, and analysis.

Materials:

-

Protein sample

-

Denaturing agent (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)

-

Reducing agent (e.g., Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Mercaptoacetic Acid)

-

Alkylating agent (e.g., Iodoacetamide (IAA) or Iodoacetic Acid)

-

Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)

-

Proteolytic enzyme (e.g., Trypsin)

-

Quenching reagent (e.g., DTT)

Procedure:

-

Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate) to unfold the protein and expose the disulfide bonds.

-

Reduction: Add the reducing agent to a final concentration sufficient to cleave the disulfide bonds (e.g., 10 mM DTT). Incubate at an appropriate temperature (e.g., 56°C for 30 minutes).[8] When using mercaptoacetic acid, the conditions may need to be optimized.

-

Alkylation: After cooling the sample to room temperature, add the alkylating agent in the dark to cap the newly formed free thiols and prevent them from reforming disulfide bonds (e.g., 55 mM Iodoacetamide). Incubate at room temperature in the dark for 30-45 minutes.[5]

-

Quenching: Quench the alkylation reaction by adding a small amount of reducing agent (e.g., DTT).

-

Buffer Exchange/Dilution: Dilute the sample with buffer to reduce the concentration of the denaturant to a level that is compatible with the activity of the proteolytic enzyme (e.g., < 1 M Urea for Trypsin).

-

Enzymatic Digestion: Add the proteolytic enzyme (e.g., Trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C).

-

Sample Cleanup: Stop the digestion by acidification (e.g., with formic acid) and desalt the peptide mixture using a C18 solid-phase extraction cartridge before analysis by mass spectrometry.

Safety and Handling

Mercaptoacetic acid is a corrosive and toxic substance.[9] It has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is readily oxidized by air and should be stored in a tightly sealed container in a cool, dark place.[3][6]

Conclusion

This compound is a functionally diverse molecule with significant utility in research, particularly in the fields of proteomics and drug development. Its defining characteristic, the ability to reductively cleave disulfide bonds, makes it an indispensable tool for protein characterization. A thorough understanding of its chemical properties, reactivity, and appropriate handling is essential for its effective and safe use in the laboratory. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this versatile compound.

References

- 1. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 2. US7101968B2 - One-step reduction and alkylation of proteins - Google Patents [patents.google.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. biocompare.com [biocompare.com]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 8. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 9. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]

- 10. sciex.com [sciex.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. lcms.cz [lcms.cz]

- 13. devtoolsdaily.com [devtoolsdaily.com]

- 14. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

what is the mechanism of mercaptoacetate reduction

An In-depth Technical Guide on the Mechanism of Mercaptoacetate Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetic acid (MAA), also known as thioglycolic acid (TGA), is a potent organic reducing agent with the chemical formula HSCH₂CO₂H. Its structure uniquely combines a thiol (mercaptan) group and a carboxylic acid group, bestowing upon it distinct chemical properties. The thiol group is the primary center for its reducing activity, enabling it to participate in a variety of redox reactions. This technical guide provides an in-depth exploration of the core mechanisms through which this compound acts as a reducing agent, focusing on its interactions with disulfide bonds and metal ions. This guide is intended for researchers, scientists, and professionals in drug development who utilize or study reduction-oxidation chemistry.

Core Reduction Mechanisms

The reducing power of this compound is primarily attributed to its thiol (-SH) group, which can readily donate an electron to an oxidizing agent, becoming oxidized in the process. The efficiency of this process is notably pH-dependent, as the deprotonated thiolate form (⁻SCH₂CO₂⁻) is a more potent nucleophile and reducing agent than the protonated thiol.[1]

Reduction of Disulfide Bonds

One of the most significant applications of this compound is the cleavage of disulfide bonds (S-S), particularly in proteins and peptides.[2] This reaction is fundamental in fields ranging from cosmetology (e.g., hair perms and depilatories) to protein biochemistry for denaturation and structural analysis.[1][3][4]

The mechanism is a thiol-disulfide exchange reaction, which proceeds via a second-order nucleophilic substitution (SN2) pathway.[5]

-

Step 1: Nucleophilic Attack: At a pH above its thiol pKa, mercaptoacetic acid exists predominantly as the thiolate anion. This thiolate acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond.

-

Step 2: Formation of a Mixed Disulfide Intermediate: This attack breaks the disulfide bond, forming a new, transient mixed disulfide between the this compound molecule and one of the original sulfur atoms. A new thiolate anion from the original disulfide-containing molecule is released.

-

Step 3: Second Nucleophilic Attack: A second this compound thiolate anion attacks the sulfur atom of the this compound moiety in the mixed disulfide.

-

Step 4: Final Products: This second attack releases the second, now-reduced, thiol from the original molecule and results in the formation of dithiodiglycolic acid, the oxidized disulfide form of this compound.[1]

To drive the equilibrium towards the complete reduction of the target disulfide, a large excess of the reducing agent (this compound) is typically used.[6]

Caption: Thiol-disulfide exchange mechanism.

Reduction of Metal Ions

This compound is an effective agent for the reduction of various metal ions.[1] Its thiol group donates an electron to a metal ion in a higher oxidation state, reducing it to a lower oxidation state. For example, it is used in the conversion of Iron(III) to Iron(II).[1]

Following reduction, the this compound anion can act as a chelating agent, forming stable complexes with the newly reduced metal ions through its carboxylate and thiolate functional groups.[1][7] This dual functionality is crucial in various applications, including analytical chemistry for the detection of metals like iron, molybdenum, and tin, and in industrial processes for metal cleaning and surface treatment.[1][3]

Caption: Metal ion reduction followed by chelation.

Quantitative Data Summary

The efficiency and kinetics of this compound reduction are governed by several physicochemical parameters.

| Parameter | Value | Conditions | Reference |

| Acidity Constants (pKa) | |||

| pKa₁ (Carboxylic Acid) | 3.83 | Aqueous solution | [1][7] |

| pKa₂ (Thiol) | 9.3 | Aqueous solution | [1] |

| Reaction Kinetics | |||

| Rate Law (vs. [IrCl₆]²⁻) | First order in both [Ir(IV)] and TGA | Aqueous solution, 25 °C, μ = 0.1 M | [8][9] |

| Rate Constant (⁻SCH₂CO₂⁻ + [IrCl₆]²⁻) | (3.52 ± 0.03) × 10⁶ M⁻¹ s⁻¹ | High pH | [8] |

| Thermodynamic Data | |||

| Activation Enthalpy (ΔHǂ) | +40.58 kJ mol⁻¹ | TSH oxidation by [Mn(salphen)]⁺ | [9] |

| Activation Entropy (ΔSǂ) | -164.40 J mol⁻¹ K⁻¹ | TSH oxidation by [Mn(salphen)]⁺ | [9] |

| Gibbs Free Energy (ΔGǂ) | +90.72 kJ mol⁻¹ | TSH oxidation by [Mn(salphen)]⁺ | [9] |

| Activation Energy (Ea) | +43.12 kJ mol⁻¹ | TSH oxidation by [Mn(salphen)]⁺ | [9] |

Experimental Protocols

Protocol: Reduction of Protein Disulfide Bonds for SDS-PAGE Analysis

This protocol provides a general method for reducing disulfide bonds in a protein sample prior to electrophoretic analysis. The reduction linearizes the protein, ensuring its mobility in the gel is proportional to its molecular weight.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)

-

Mercaptoacetic acid (TGA) or Sodium Thioglycolate

-

1 M Tris-HCl, pH 8.5

-

5x SDS-PAGE Sample Loading Buffer (containing SDS, glycerol, bromophenol blue)

-

Deionized water

-

Heating block or water bath

Procedure:

-

Sample Preparation: In a microcentrifuge tube, prepare 20 µL of the protein sample at a concentration of 1-2 mg/mL.

-

Adjusting pH: Add 5 µL of 1 M Tris-HCl, pH 8.5 to the protein sample. This raises the pH to favor the formation of the reactive thiolate anion.

-

Adding Reducing Agent: Prepare a 1 M stock solution of mercaptoacetic acid. Add 2.5 µL of the 1 M TGA stock to the protein sample for a final concentration of approximately 100 mM. Caution: Mercaptoacetic acid has a strong, unpleasant odor and should be handled in a fume hood.

-

Incubation: Gently vortex the tube to mix. Incubate the sample at 60°C for 30 minutes. For more sensitive proteins, a lower temperature (e.g., 37°C) for a longer duration (e.g., 60 minutes) can be used.

-

Preparation for Electrophoresis: After incubation, add 7.5 µL of 5x SDS-PAGE Sample Loading Buffer to the reduced protein sample.

-

Denaturation: Heat the final mixture at 95-100°C for 5-10 minutes to complete the denaturation process.

-

Loading: The sample is now ready to be loaded onto an SDS-PAGE gel. A non-reduced control (omitting step 3) should be run in parallel to confirm the presence of disulfide bonds, which will be visible as a shift in electrophoretic mobility.

Caption: Workflow for protein disulfide bond reduction.

References

- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. zspharmac.com [zspharmac.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(iv) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the pKa and Ionization State of Mercaptoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) and the corresponding ionization states of mercaptoacetic acid (also known as thioglycolic acid). Understanding these properties is critical for applications in drug development, formulation, and various biochemical assays where pH-dependent behavior is a key factor.

Core Concepts: pKa and Ionization

Mercaptoacetic acid (HSCH₂COOH) is a bifunctional molecule containing both a carboxylic acid group (-COOH) and a thiol group (-SH). Each of these groups can donate a proton, and their respective pKa values dictate the pH at which this deprotonation occurs. The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. The ionization state of the molecule, which significantly influences its solubility, reactivity, and biological interactions, is therefore directly dependent on the pH of the surrounding environment.

Quantitative Data: pKa Values of Mercaptoacetic Acid

The pKa values for the carboxylic acid and thiol groups of mercaptoacetic acid have been determined by various methods. The following table summarizes the reported values.

| Functional Group | pKa Value (pKa1) | pKa Value (pKa2) |

| Carboxylic Acid (-COOH) | 3.55 - 3.83[1][2] | |

| Thiol (-SH) | 9.3[3][4] |

Note: The range in the pKa for the carboxylic acid group reflects the variability reported in the literature under different experimental conditions.

Ionization States of Mercaptoacetic Acid

The ionization state of mercaptoacetic acid changes as a function of pH. There are three principal species: a fully protonated form, a monoanion, and a dianion. The distribution of these species at different pH values is governed by the pKa values of the carboxylic acid and thiol groups.

Below is a diagram illustrating the relationship between pH and the ionization states of mercaptoacetic acid.

Caption: Ionization states of mercaptoacetic acid at different pH ranges.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental analytical procedure. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the titration of an acid or base.[5]

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: Prepare a 0.1 M aqueous solution of mercaptoacetic acid. Also, prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.

-

Titration Setup: Place a known volume (e.g., 50 mL) of the mercaptoacetic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration Process: Add the standardized NaOH solution in small, precise increments (e.g., 0.5 mL) from a burette. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration until the pH has passed the second equivalence point, typically around pH 11-12.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the two equivalence points, which are the points of steepest inflection on the curve. These correspond to the complete neutralization of the carboxylic acid and thiol protons, respectively.

-

The pKa values are determined at the half-equivalence points. The pH at the first half-equivalence point is equal to the pKa of the carboxylic acid group (pKa1). The pH at the second half-equivalence point is equal to the pKa of the thiol group (pKa2).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points.

-

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule have different ultraviolet or visible light absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[5]

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known, precise pH values.

-

Sample Preparation: Prepare a concentrated stock solution of mercaptoacetic acid in a suitable solvent (e.g., water).

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the mercaptoacetic acid stock solution to ensure the final concentration is the same across all samples.

-

Measure the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify an analytical wavelength where the absorbance changes significantly as a function of pH. This is typically near the λmax of either the protonated or deprotonated species.

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of the sigmoid curve corresponds to the pKa value. For a molecule with two pKa values like mercaptoacetic acid, two distinct sigmoidal transitions will be observed.

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or by determining the pH at which the absorbance is halfway between the minimum and maximum absorbance for each transition.

-

Conclusion

A thorough understanding of the pKa values and ionization states of mercaptoacetic acid is essential for its effective use in research and development. The data and experimental protocols provided in this guide offer a solid foundation for scientists and professionals working with this versatile molecule. Accurate determination and consideration of its pH-dependent properties will ensure reproducible and predictable outcomes in various applications.

References

- 1. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 4. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Solubility of Sodium Mercaptoacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium mercaptoacetate (also known as sodium thioglycolate) in various organic solvents. This information is critical for its application in pharmaceutical formulations, chemical synthesis, and other research and development activities where it is used as a reducing agent, antioxidant, or chemical intermediate.

Overview of Sodium this compound

Sodium this compound is the sodium salt of thioglycolic acid, with the chemical formula HSCH₂COONa. It is a white, hygroscopic crystalline powder with a characteristic odor. Its dual functional groups—a thiol and a carboxylate—dictate its chemical reactivity and solubility behavior. The presence of the ionic carboxylate group generally confers solubility in polar solvents, while the thiol group can participate in hydrogen bonding.

Quantitative Solubility Data

The solubility of sodium this compound has been experimentally determined in several polar protic organic solvents. The following table summarizes the mole fraction solubility (x₁) of sodium this compound at various temperatures.

| Temperature (K) | Methanol (B129727) | Ethanol | Isopropyl Alcohol | n-Propanol |

| 293.15 | 0.0458 | 0.0115 | 0.0035 | 0.0028 |

| 298.15 | 0.0442 | 0.0127 | 0.0039 | 0.0032 |

| 303.15 | 0.0427 | 0.0141 | 0.0044 | 0.0036 |

| 308.15 | 0.0413 | 0.0156 | 0.0049 | 0.0041 |

| 313.15 | 0.0398 | 0.0173 | 0.0055 | 0.0046 |

| 318.15 | 0.0385 | 0.0191 | 0.0061 | 0.0052 |

| 323.15 | 0.0371 | 0.0211 | 0.0068 | 0.0058 |

| 328.15 | 0.0358 | 0.0233 | 0.0076 | 0.0065 |

| 333.15 | 0.0346 | 0.0257 | 0.0085 | 0.0073 |

Data sourced from: Journal of Chemical & Engineering Data 2017, 62, 9, 2755–2763.[1][2]

An interesting trend observed is that the solubility of sodium this compound in methanol decreases with increasing temperature, while it increases in ethanol, isopropyl alcohol, and n-propanol.[1][2] This suggests different thermodynamic behaviors of dissolution in these alcohols.

Qualitative Solubility Profile

Beyond the quantitative data, several sources provide a qualitative understanding of sodium this compound's solubility:

-

Polar Organic Solvents: It is generally described as miscible with polar organic solvents.[3]

-

Ethanol: It is characterized as slightly soluble in ethanol.[3][4]

-

Chloroform and Benzene: The related calcium thioglycolate is practically insoluble in diethyl ether, petroleum ether, and benzene, and very slightly soluble in alcohol and chloroform, suggesting that sodium this compound may also have limited solubility in non-polar solvents.[4]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of sodium this compound in organic solvents, based on the gravimetric method.

Objective: To determine the equilibrium solubility of sodium this compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

Sodium this compound (high purity)

-

Organic Solvent (analytical grade)

-

Jacketed glass vessel with magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe with a filter (e.g., 0.45 µm PTFE)

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature (±0.1 K).

-

Sample Preparation: An excess amount of sodium this compound is added to a known mass of the organic solvent in the glass vessel.

-

Equilibration: The mixture is continuously stirred for at least 24 hours to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand for at least 2 hours to allow the solid phase to settle.

-

Sampling: A sample of the supernatant clear solution is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination of Saturated Solution: The syringe containing the saturated solution is immediately weighed to determine the total mass of the sample.

-

Solvent Evaporation: The sampled solution is then transferred to a pre-weighed container and dried in an oven at an appropriate temperature (e.g., 353.15 K) until a constant weight is achieved, indicating complete evaporation of the solvent.

-

Mass Determination of Solute: The container with the dried solute is weighed to determine the mass of the dissolved sodium this compound.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (sodium this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Workflow Diagram:

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of sodium this compound in organic solvents is governed by several factors, which can be understood through the principle of "like dissolves like."

Logical Relationship Diagram:

Caption: Key factors affecting the solubility of sodium this compound.

-

Polarity: As an ionic salt, sodium this compound is most soluble in polar solvents that can effectively solvate the sodium cation and the this compound anion. Its solubility is expected to be lower in non-polar solvents.

-

Hydrogen Bonding: The thiol and carboxylate groups of the this compound anion can act as hydrogen bond acceptors, while the thiol proton can be a weak hydrogen bond donor. Solvents capable of hydrogen bonding (like alcohols) can interact favorably with the solute, enhancing solubility.

-

Temperature: As shown in the quantitative data, temperature can have a significant and varied effect on solubility, depending on the thermodynamics of the dissolution process for each specific solvent system.

Conclusion

This technical guide has summarized the available quantitative and qualitative data on the solubility of sodium this compound in organic solvents. While data is available for some polar protic solvents, further research is needed to quantify its solubility in a broader range of aprotic and non-polar organic solvents to fully support its diverse applications in research and industry. The provided experimental protocol offers a reliable method for such determinations.

References

The Chelation Chronicles: A Technical Guide to Mercaptoacetate's Interactions with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercaptoacetate, also known as thioglycolic acid (TGA), is a versatile organic compound featuring both a thiol and a carboxylic acid functional group. This dual functionality makes it an excellent chelating agent, capable of forming stable complexes with a wide range of metal ions.[1][2] This technical guide provides an in-depth exploration of the reactions between this compound and various metal ions, offering valuable insights for researchers in coordination chemistry, analytical sciences, and drug development. The guide summarizes key quantitative data, presents detailed experimental protocols for characterization, and visualizes the underlying chemical and biological pathways.

Core Principles of this compound-Metal Ion Interactions

The interaction between this compound and metal ions is primarily a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron acceptor) and the this compound, typically in its deprotonated form, acts as a Lewis base (electron donor). Chelation is a key feature of this interaction, as both the sulfur atom of the thiol group and the oxygen atoms of the carboxylate group can coordinate with the metal ion, forming a stable ring structure. The dianion, ⁻SCH₂CO₂⁻, is a particularly effective chelating agent.[1]

The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the solution (which affects the protonation state of the this compound), and the presence of other competing ligands.[3][4]

Data Presentation: Quantitative Analysis of Complex Stability

The stability of metal-mercaptoacetate complexes is quantified by their stability constants (also known as formation constants). The following tables summarize the available quantitative data for the stepwise and overall stability constants (log β) of this compound complexes with various metal ions.

| Metal Ion | Log β₁₁ (ML) | Log β₂₁ (ML₂) | Log β₃₁ (ML₃) | Log β₃₂ (M₂L₃) | Log β₄₃ (M₃L₄) | Log β₆₄ (M₄L₆) | Conditions | Reference |

| Ni(II) | - | 13.01 | 14.99 | 22.68 | 33.27 | 49.85 | 20°C, I=0.1 (NaClO₄) | [5] |

| Zn(II) | 7.80 | 14.96 | 17.80 | 25.20 | 36.47 | - | 20°C, I=0.1 (NaClO₄) | [5] |

| Metal Ion | Complex | Log K | Conditions | Reference |

| Hg(II) | HgL₂ | 15.7 | Not Specified | [6] |

| Cd(II) | CdL | 6.0 | Not Specified | [6] |

| Pb(II) | PbL | 6.1 | Not Specified | [6] |

Note: The data for Hg(II), Cd(II), and Pb(II) are presented as log K for the specified complex. For Ni(II) and Zn(II), polynuclear complexes are also reported. The stability of these complexes highlights the strong affinity of the thiol group for soft metal ions like Hg(II), Cd(II), and Pb(II).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and metal ions.

UV-Visible Spectrophotometric Determination of Iron(III)

This method is based on the formation of a colored complex between iron(III) and thioglycolic acid in an alkaline medium.[7][8]

Materials:

-

Standard iron(III) solution (e.g., 1000 mg/L)

-

Thioglycolic acid (TGA) solution (e.g., 1.1 M)

-

Ammonia (B1221849) solution (e.g., 6.62 M)

-

Masking agent (e.g., 0.67 M tartaric acid, if interfering ions are present)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron(III) solutions of known concentrations (e.g., 0.1 to 30 mg/L) by diluting the stock solution.

-

Complex Formation: To a known volume of each standard solution (or sample) in a volumetric flask, add the thioglycolic acid solution, followed by the ammonia solution to achieve an alkaline pH (e.g., pH 9-11). If necessary, add a masking agent before the TGA.[7]

-

Spectrophotometric Measurement: Dilute the solution to the mark with deionized water and mix well. Allow the color to develop completely. Measure the absorbance of the resulting red-purple complex at its absorption maximum (λmax), which is typically around 535 nm, against a reagent blank.[5][7]

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the iron(III) standards.

-

Sample Analysis: Measure the absorbance of the sample solution and determine its iron concentration from the calibration curve.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a precise method to determine the stability constants of metal complexes by measuring the change in potential of an electrode as a function of the titrant volume.[9][10][11]

Materials:

-

pH meter with a glass electrode and a reference electrode

-

Burette

-

Thermostated titration vessel

-

Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

-

Mercaptoacetic acid solution of known concentration

-

Metal salt solution (e.g., nitrate (B79036) or perchlorate (B79767) salt) of known concentration

-

Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

Procedure:

-

Electrode Calibration: Calibrate the pH meter using standard buffer solutions.

-

Ligand Protonation Constants Determination: Titrate a solution containing a known concentration of mercaptoacetic acid and the inert electrolyte with a standardized strong base. Record the pH after each addition of the titrant.

-

Metal-Ligand Titration: Prepare a solution containing known concentrations of the metal ion, mercaptoacetic acid, and the inert electrolyte. Titrate this solution with the standardized strong base. Record the pH after each addition of the titrant.

-

Data Analysis:

-

From the ligand titration data, calculate the protonation constants of mercaptoacetic acid.

-

Using the protonation constants and the metal-ligand titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.

-

Plot n̄ versus pL (-log[L]) to obtain the formation curve.

-

From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.) of the metal-mercaptoacetate complexes. Various software programs can be used for the calculation of stability constants from the titration data.[9]

-

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy can provide detailed information about the binding site and the stoichiometry of the complex by monitoring the changes in the chemical shifts of the ligand or metal nucleus upon complexation.[3][12][13]

Materials:

-

NMR spectrometer

-

NMR tubes

-

Stock solution of mercaptoacetic acid in a suitable deuterated solvent

-

Stock solution of the metal salt in the same deuterated solvent

Procedure:

-

Sample Preparation: Prepare a series of NMR samples with a constant concentration of mercaptoacetic acid and increasing concentrations of the metal ion (or vice versa). It is crucial to maintain the same solvent composition and temperature for all samples.[3]

-

NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H or ¹³C) for each sample.

-

Data Analysis:

-

Monitor the chemical shift changes of the protons or carbons of this compound as a function of the metal ion concentration.

-

Plot the change in chemical shift (Δδ) against the molar ratio of metal to ligand.

-

The stoichiometry of the complex can often be determined from the inflection point of the titration curve.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding isotherm equation.[13] This analysis can distinguish between fast and slow exchange regimes on the NMR timescale.[3]

-

Single Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural information about a metal-mercaptoacetate complex, including bond lengths, bond angles, and the coordination geometry of the metal ion.[7][14][15]

Procedure:

-

Crystal Growth: The most critical and often challenging step is to grow single crystals of the metal-mercaptoacetate complex of sufficient size and quality (typically >0.1 mm in all dimensions).[7] This is usually achieved by slow evaporation of a saturated solution of the complex, or by other crystallization techniques like vapor diffusion or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[15][16]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined by solving the "phase problem" using computational methods. The resulting structural model is then refined to obtain the final, accurate crystal structure.[7]

Mandatory Visualizations

Signaling Pathway: Metal-Induced Oxidative Stress and Chelation

Caption: Mechanism of metal-induced oxidative stress and its mitigation by thiol chelators.

Heavy metals can induce the production of reactive oxygen species (ROS) either directly, through processes like the Fenton and Haber-Weiss reactions, or indirectly by depleting the cell's natural antioxidant defenses, such as glutathione.[5][17] This leads to oxidative stress, causing damage to lipids, proteins, and DNA.[8][17] The cell attempts to counteract this by activating signaling pathways like the Nrf2 pathway, which upregulates the synthesis of antioxidant enzymes.[1][2][6][18][19] Thiol-containing chelating agents, such as derivatives of mercaptoacetic acid, can mitigate this toxicity by binding tightly to the metal ions to form stable, less toxic chelates that are then excreted from the body.[20][21] Some thiol chelators may also directly scavenge ROS.[22]

Experimental Workflow: Spectrophotometric Determination of Iron

Caption: Workflow for the spectrophotometric determination of iron using this compound.

Logical Relationship: Chelation Reaction of this compound

Caption: General chelation reaction of a divalent metal ion with this compound.

Conclusion

This compound's ability to form stable complexes with a variety of metal ions makes it a compound of significant interest across multiple scientific disciplines. For analytical chemists, it provides a reliable basis for the quantitative determination of metals. For coordination chemists, it offers a versatile ligand for synthesizing novel complexes with interesting structural and electronic properties. For drug development professionals, its derivatives represent a promising class of chelating agents for the treatment of heavy metal poisoning. A thorough understanding of the fundamental principles of its coordination chemistry, coupled with robust experimental methodologies, is crucial for harnessing its full potential. This guide serves as a comprehensive resource to facilitate further research and application of this compound-metal ion interactions.

References

- 1. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in heavy metals-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccpn.ac.uk [ccpn.ac.uk]

- 4. ijbbku.com [ijbbku.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. fiveable.me [fiveable.me]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Toxic Metals and Metalloids in Nrf2 Signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 19. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Spectroscopic Analysis of Mercaptoacetate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of mercaptoacetate derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and logical workflows to support structural elucidation, quantification, and purity assessment of these versatile compounds. Mercaptoacetic acid and its derivatives are employed in a range of applications, from chemical synthesis and materials science to pharmaceuticals and cosmetics.[1] A thorough understanding of their spectroscopic properties is therefore essential for quality control and research and development.

Core Spectroscopic Techniques and Data

The structural characterization of this compound derivatives relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In ¹H NMR spectra of this compound esters, the protons on the carbon adjacent to the sulfur of the thiol group are typically observed downfield due to deshielding effects. The protons on the carbon adjacent to the carbonyl group in the ester moiety are also shifted downfield, generally in the range of 2.0-2.2 ppm.[2] Protons on the carbon adjacent to the oxygen of the ester group appear further downfield, typically between 3.7 and 4.1 ppm.[2]

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically found in the range of 170-175 ppm. Carbons bonded to the sulfur atom are also shifted downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Compound Name | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| Mercaptoacetic acid | ¹H | CDCl₃ | 10.9 (approx.) | s | COOH | [3] |

| 3.3 (approx.) | s | CH₂ | [3] | |||

| 2.1 (approx.) | t | SH | [3] | |||

| Ethyl this compound | ¹H | - | 1.25 | t | O-CH₂-CH₃ | [2] |

| 2.0-2.2 | - | S-CH₂-C=O | [2] | |||

| 4.1 | q | O-CH₂-CH₃ | [2] | |||

| Octyl this compound | ¹³C | - | 171.0, 65.5, 31.8, 29.2, 29.2, 28.6, 25.9, 22.7, 14.1 | - | C=O, O-CH₂, (CH₂)₅, CH₃ | [4] |

| Dodecyl this compound | ¹³C | - | 171.0, 65.5, 31.9, 29.6, 29.6, 29.5, 29.3, 29.3, 28.6, 25.9, 22.7, 14.1 | - | C=O, O-CH₂, (CH₂)₉, CH₃ | [5] |

Note: Chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound derivatives. The most prominent absorption bands are associated with the carbonyl group (C=O) of the ester and the thiol group (S-H).

The C=O stretching vibration in aliphatic esters typically appears as a strong band in the region of 1750-1737 cm⁻¹.[2] The S-H stretching vibration is generally weaker and appears around 2550-2600 cm⁻¹. The C-O stretching vibrations of the ester group are also observable in the 1300-1000 cm⁻¹ region.[2]

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Thiol (S-H) | Stretch | 2550 - 2600 | Weak to Medium |

| Carbonyl (C=O) | Stretch (aliphatic ester) | 1750 - 1737 | Strong |

| Carbon-Oxygen (C-O) | Stretch (ester) | 1300 - 1000 | Strong |

| Methylene (CH₂) | Bend (scissoring) | ~1465 | Medium |

| Carbon-Sulfur (C-S) | Stretch | 600 - 800 | Weak to Medium |

Reference for general ranges:[6][7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantitative analysis and for studying the formation of complexes between this compound derivatives and metal ions. The technique is based on the absorption of ultraviolet or visible light by molecules containing chromophores.

Simple this compound esters do not have strong chromophores and typically exhibit weak absorption in the UV region. However, the formation of metal-thiolate complexes can give rise to intense charge-transfer bands, which are useful for their determination.[9][10] The position and intensity of these absorption bands depend on the metal ion and the specific derivative.

Table 3: UV-Vis Absorption Data for a this compound Derivative Complex

| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Dithiobenzoic acid, ester with mercaptoacetic acid | Methanol | 288 | Not specified |

Reference:[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives, which is crucial for confirming their identity and structure. In electron impact (EI) ionization, the molecular ion is often observed, although it can be weak for some compounds.

Common fragmentation patterns for esters include cleavage of the bonds adjacent to the carbonyl group. For this compound derivatives, fragmentation may also occur at the C-S bond. The fragmentation patterns can be complex but provide a unique fingerprint for each compound.[11][12]

Table 4: Common Mass Spectral Fragments for this compound Esters

| Fragment Ion | Description |

| [M]+ | Molecular ion |

| [M - OR]+ | Loss of the alkoxy group from the ester |

| [M - COOR]+ | Loss of the ester group |

| [CH₂SH]+ | Fragment containing the mercaptomethyl group |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

FTIR Spectroscopy Protocol (for liquid samples)

-

Sample Preparation:

-

Neat Liquid: Place a small drop of the liquid this compound derivative directly onto one plate of a demountable cell (e.g., KBr or NaCl plates). Place the second plate on top and gently press to form a thin film.[13]

-

Solution: Prepare a concentrated solution of the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄, CS₂). Use a sealed liquid cell with a known path length.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Collect a background spectrum of the empty beam path (for neat liquids) or the solvent in the cell (for solutions). This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resolution is commonly set to 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the Fourier transform and background subtraction.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with reference spectra if available.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations for quantitative analysis.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

Use a matched pair of cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the solvent to be used as a blank. Place it in the reference holder (for double-beam instruments) or measure it first to zero the absorbance.

-

Fill the other cuvette with the sample solution.

-

Measure the absorbance of the sample. For quantitative analysis, measure the absorbance at the λmax.

-

-

Data Analysis:

-

For qualitative analysis, plot absorbance versus wavelength to obtain the absorption spectrum.

-

For quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the Beer-Lambert law (A = εbc) to determine the concentration of an unknown sample.[14][15]

-

Mass Spectrometry Protocol (GC-MS for volatile derivatives)

-

Sample Preparation:

-

Prepare a dilute solution of the volatile this compound derivative in a suitable volatile solvent (e.g., dichloromethane, hexane).

-

-

Instrument Setup (Gas Chromatograph):

-

Set the injection port temperature (e.g., 250 °C).

-

Program the oven temperature ramp. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

Set the carrier gas (e.g., helium) flow rate.

-

-

Instrument Setup (Mass Spectrometer):

-

Set the ion source temperature (e.g., 230 °C).

-

Set the mass range to be scanned (e.g., m/z 40-500).

-

Select the ionization mode (typically electron ionization, EI, at 70 eV).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The GC will separate the components of the sample, and they will sequentially enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Analyze the chromatogram to determine the retention times of the peaks.

-

Analyze the mass spectrum for each peak. Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with library spectra for identification.

-

Interpret the fragmentation pattern to confirm the structure of the derivative.

-

Visualization of Analytical Workflow

The spectroscopic analysis of a this compound derivative follows a logical workflow from sample reception to final structural confirmation. This process can be visualized to provide a clear overview for researchers.

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

This in-depth guide provides the foundational knowledge and practical protocols for the comprehensive spectroscopic analysis of this compound derivatives. By employing these techniques systematically, researchers can confidently determine the structure, purity, and concentration of these important chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ijpras.com [ijpras.com]

- 10. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. kbcc.cuny.edu [kbcc.cuny.edu]

A Foundational Guide to the Applications of Thioglycolic Acid for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on the Core Principles and Practical Applications of Thioglycolic Acid

Thioglycolic acid (TGA), also known as mercaptoacetic acid, is a versatile organic compound characterized by the presence of both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1][2] This dual functionality imparts unique reducing and chelating properties, making it a valuable molecule in a wide array of applications, from cosmetics and dermatology to pharmaceutical synthesis and industrial processes. This technical guide provides a comprehensive overview of the foundational research on thioglycolic acid, with a focus on its applications relevant to researchers, scientists, and drug development professionals.

Core Chemical Properties and Synthesis

Thioglycolic acid is a colorless liquid with a strong, unpleasant odor, and is miscible with water and polar organic solvents.[1] It is a stronger acid than acetic acid, with a pKa of 3.83 for the first ionization and 9.3 for the second.[1] A key characteristic of TGA is its role as a potent reducing agent, particularly at higher pH, where it readily oxidizes to form dithiodiglycolic acid.[1]

Synthesis of Thioglycolic Acid

The primary industrial synthesis of thioglycolic acid involves the reaction of chloroacetic acid or its salts with an alkali metal hydrosulfide (B80085) in an aqueous medium.[1][3][4] An alternative method involves the formation of a Bunte salt from chloroacetic acid and sodium thiosulfate, followed by hydrolysis.[1][5]

Experimental Protocol: Synthesis of Thioglycolic Acid via Sodium Hydrosulfide

This protocol is based on the reaction of sodium hydrosulfide with chloroacetic acid.[4]

-

Preparation of Reactants: Prepare a 15% (w/v) aqueous solution of sodium hydrosulfide and a 20% (w/v) aqueous solution of chloroacetic acid.

-

Reaction Setup: In a four-necked flask equipped with a dropping funnel and a gas inlet, place the sodium hydrosulfide solution.

-

Addition of Chloroacetic Acid: Slowly add the chloroacetic acid solution dropwise to the sodium hydrosulfide solution. Maintain the reaction temperature at approximately 20°C. The addition should take about 1 hour.

-

Hydrogen Sulfide (B99878) Purge: Throughout the reaction, continuously introduce hydrogen sulfide gas into the reaction area at a flow rate of 0.4-0.6 L/min.

-

Reaction Progression: After the dropwise addition is complete, warm the reaction mixture to 35°C over 30 minutes and maintain this temperature until the reaction is complete.

-

Workup: The resulting solution contains the sodium salt of thioglycolic acid, which can then be acidified, extracted with an organic solvent, and purified by distillation to yield thioglycolic acid.[3]

Applications in Cosmetics and Dermatology

The ability of thioglycolic acid and its salts to reduce disulfide bonds in keratin (B1170402) is the foundation of its widespread use in hair care products.[1][6] It is also utilized in dermatology for its keratolytic and chelating properties.[2]

Hair Waving and Straightening

In permanent waving and hair straightening formulations, ammonium (B1175870) thioglycolate is commonly used.[7][8] The thioglycolate breaks the disulfide bonds in the hair's cortex, allowing the hair to be reshaped. A subsequent oxidation step, typically with hydrogen peroxide, reforms the disulfide bonds in the new configuration.[9]

| Application | Active Ingredient | Typical Concentration (as TGA) | pH Range |

| Hair Waving (General Use) | Ammonium Thioglycolate | 8% | 7.0 - 9.5 |

| Hair Waving (Professional Use) | Ammonium Thioglycolate | 11% | 7.0 - 9.5 |

| Hair Straightening | Ammonium Thioglycolate | Up to 15.2% | 7.0 - 9.5 |

Experimental Protocol: Hair Waving Treatment

This is a generalized protocol for a laboratory setting.

-

Preparation of Reducing Solution: Prepare an aqueous solution of ammonium thioglycolate at the desired concentration (e.g., 8% as TGA) and adjust the pH to the target range (e.g., 8.5-9.0) using ammonia (B1221849) or ammonium bicarbonate.[10]

-

Hair Sample Preparation: Obtain swatches of human hair and wash them with a mild shampoo.

-

Application of Reducing Agent: Apply the reducing solution to the hair swatches, ensuring complete saturation.

-

Reshaping: Wind the hair swatches around curlers of a desired diameter.

-

Processing Time: Allow the reducing agent to act for a specified period (typically 10-20 minutes), depending on the hair type and desired curl intensity.

-

Rinsing: Thoroughly rinse the hair with water to remove the reducing solution.

-

Neutralization (Oxidation): Apply a neutralizing solution, typically a dilute solution of hydrogen peroxide (2-4%), to the curled hair.[10]

-

Final Rinsing and Drying: After a few minutes, remove the curlers and rinse the hair thoroughly. Allow the hair to air dry.

Depilatory Formulations

Salts of thioglycolic acid, such as calcium and potassium thioglycolate, are the active ingredients in many chemical depilatories.[1][7] They work by breaking down the keratin in the hair shaft, allowing it to be easily wiped away from the skin.[6]

| Active Ingredient | Typical Concentration (as TGA) | pH Range |

| Calcium Thioglycolate | 5% | 7.0 - 12.7 |

| Potassium Thioglycolate | 2.5% - 4% | 10.0 - 12.5 |

Experimental Protocol: Preparation of a Basic Depilatory Cream

This is a simplified formulation for research purposes.

-

Preparation of the Oil Phase: Melt cetyl alcohol and beeswax in a beaker. Add liquid paraffin (B1166041) and mix until uniform.

-

Preparation of the Aqueous Phase: Dissolve calcium thioglycolate in water in a separate beaker.

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing to form a cream.

-

Addition of other ingredients: Incorporate other ingredients such as moisturizers or fragrances as needed.

-

pH Adjustment: Adjust the pH of the final formulation to be within the effective and safe range (typically 10.0-12.5).[11]

Chemical Peels

Thioglycolic acid is used in chemical peels, particularly for treating hyperpigmentation caused by hemosiderin deposits, such as in periorbital hyperpigmentation (dark circles) and pigmented purpuric dermatoses.[12][13] The thiol group in TGA chelates the iron in hemosiderin, aiding in its removal.[12][14]

| Application | Concentration | Treatment Regimen |

| Periorbital Hyperpigmentation | 10% | 5 sessions at 15-day intervals |

| Pigmented Purpuric Dermatoses | 10% | Weekly sessions for 6 weeks |

| Post-inflammatory Hyperpigmentation | 30% | Fortnightly sessions |

Experimental Protocol: 10% Thioglycolic Acid Peel for Pigmented Purpuric Dermatoses

This protocol is based on a published clinical study.[12][14]

-

Peel Preparation: Prepare a 10% thioglycolic acid solution by diluting 80% TGA with distilled water. For example, mix 0.5 mL of 80% TGA with 3.5 mL of distilled water. The peel should be freshly prepared before each session.[12][14]

-

Skin Preparation: Cleanse the treatment area to remove any oils or residues.

-

Peel Application: Using a brush or cotton swab, apply a single layer of the 10% TGA solution to the affected area.[12]

-

Application Time: For the initial session, leave the peel on for a short duration (e.g., 2-3 minutes). The duration can be gradually increased in subsequent sessions.

-

Neutralization: After the designated time, neutralize the acid by cleansing the area with gauze moistened with distilled water or a saline solution.[15]

-

Post-Peel Care: Advise the subject to use a bland emollient on the treated area.

Pharmaceutical and Biomedical Applications

Thioglycolic acid and its derivatives serve as important intermediates in the synthesis of various pharmaceuticals.[15] Its ability to functionalize nanoparticles has also opened up new avenues in drug delivery and diagnostics.

Nanoparticle Functionalization

Thioglycolic acid is used as a capping agent to stabilize and functionalize nanoparticles, such as quantum dots (e.g., CdS, ZnS) and magnetic nanoparticles (e.g., Fe3O4).[13][16][17] The thiol group strongly binds to the nanoparticle surface, while the carboxylic acid group provides hydrophilicity and a site for further conjugation.

Experimental Protocol: Synthesis of TGA-Capped Copper Sulfide (CuS) Nanoparticles

This protocol is adapted from a study on the synthesis of thiol-stabilized CuS nanoparticles.[16]

-

Preparation of Copper Solution: Prepare a 0.025 M solution of CuSO4·5H2O in a two-neck round-bottom flask and heat to 100°C for 5 minutes.

-

Preparation of TGA Solution: Prepare a solution of thioglycolic acid with a specific molar ratio to the copper solution (e.g., 1:6 Cu2+:TGA). Adjust the pH of the TGA solution to 10.6-11.0 using 1.0 M NaOH.

-

Reaction: Add the TGA solution to the heated copper solution. The reaction will result in the formation of TGA-capped CuS nanoparticles.

-

Characterization: The resulting nanoparticles can be characterized by techniques such as UV-Vis spectroscopy, FTIR, XRD, and TEM.[16]

Industrial Applications

Beyond cosmetics and pharmaceuticals, thioglycolic acid has several important industrial applications, including its use as a corrosion inhibitor and in polymer synthesis.

Corrosion Inhibition

Thioglycolic acid and its salts are effective corrosion inhibitors, particularly in the oil and gas industry.[18] They function by adsorbing onto the metal surface and forming a protective film.[18] In some cases, TGA reacts with the metal at elevated temperatures to form a dense protective layer, such as FeS on steel.[19]

| Application | Typical Concentration | Mechanism |

| Oil and Gas Production | As low as 5-10 ppm | Adsorption and protective film formation |

Safety and Toxicology

Thioglycolic acid is a toxic and corrosive substance.[5] It can cause severe skin and eye irritation.[2] Ingestion can lead to serious health damage.[10] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling TGA.[2]

| Toxicity Data | Value | Species |

| LD50 (oral) | 261 mg/kg | Rat |

| LD50 (dermal) | 848 mg/kg | Rabbit |

This guide provides a foundational overview of the diverse applications of thioglycolic acid. For researchers and drug development professionals, a thorough understanding of its chemical properties, reaction mechanisms, and established protocols is crucial for leveraging its potential in innovative research and product development.

References

- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 2. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 4. eureka.patsnap.com [eureka.patsnap.com]

- 5. pjsir.org [pjsir.org]

- 6. specialchem.com [specialchem.com]

- 7. THIOGLYCOLIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. specialchem.com [specialchem.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. US5277206A - Process for permanent waving of human hair - Google Patents [patents.google.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. 10% Thioglycolic Acid Peel in the Treatment of Pigmented Purpuric Dermatoses: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of monodispersed water dispersible Fe3O4 nanoparticles and in vitro studies on human breast carcinoma cell line under hyperthermia condition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 10% Thioglycolic Acid Peel in the Treatment of Pigmented Purpuric Dermatoses: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Surgical & Cosmetic Dermatology | Thioglycolic acid peeling as a therapy for post-inflammatory hyperchromia [surgicalcosmetic.org.br]

- 16. mdpi.com [mdpi.com]

- 17. open.metu.edu.tr [open.metu.edu.tr]

- 18. arkema.com [arkema.com]

- 19. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Redox Potential of Mercaptoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the redox potential of mercaptoacetate, also known as thioglycolic acid (TGA). Due to its thiol group, this compound participates in redox reactions, making its electrochemical properties a subject of significant interest in various scientific and pharmaceutical fields. This document summarizes key quantitative data, details experimental protocols for redox potential determination, and visualizes relevant chemical and procedural information.

Introduction to the Redox Chemistry of this compound

This compound (HSCH₂COOH) is a versatile organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. The presence of the thiol group confers its reducing properties, allowing it to undergo oxidation to form a disulfide, 2,2'-dithiodiglycolic acid, as shown in the following reaction:

2 HSCH₂COOH ⇌ (SCH₂COOH)₂ + 2H⁺ + 2e⁻

The redox potential of this couple is a critical parameter that dictates its behavior in various chemical and biological systems. It is a strong reducing agent, particularly at higher pH values.[1][2]

Quantitative Data on the Redox Properties of this compound

Direct measurement of the standard redox potential (E°) of many thiol-disulfide systems, including this compound, is challenging due to the formation of stable metal-thiolate complexes on the surfaces of electrodes used in standard electrochemical techniques.[3] This interference makes it difficult to obtain a universally accepted standard potential.

However, the formal redox potential (E°'), which is the redox potential under a specific set of conditions (e.g., a particular pH), can be experimentally determined. The redox potential of this compound is highly dependent on the pH of the solution due to the protonation/deprotonation of both the carboxylic acid and thiol groups.

Table 1: Acid Dissociation Constants (pKa) of Mercaptoacetic Acid

| Functional Group | pKa Value |

| Carboxylic Acid | 3.83[1][2] |

| Thiol | 9.3[2] |

The Nernst Equation and its Application to this compound

The Nernst equation relates the reduction potential of a half-cell to the standard electrode potential, temperature, and the activities (often approximated by concentrations) of the chemical species undergoing reduction and oxidation.[4][5][6][7][8]

For the this compound/dithiodiglycolic acid redox couple, the Nernst equation can be expressed as:

E = E°' - (RT/nF) * ln(([HSCH₂COOH]²) / ([(SCH₂COOH)₂]))

Where:

-

E is the redox potential

-

E°' is the formal potential at a given pH

-

R is the ideal gas constant (8.314 J/(mol·K))

-

T is the absolute temperature in Kelvin

-

n is the number of electrons transferred (in this case, 2)

-

F is the Faraday constant (96,485 C/mol)

-

[HSCH₂COOH] is the concentration of this compound

-

[(SCH₂COOH)₂] is the concentration of dithiodiglycolic acid

This equation highlights that the redox potential is dependent on the ratio of the reduced to the oxidized form of the molecule.

Experimental Protocols for Determining Redox Potential

The formal redox potential of this compound can be determined using several electrochemical techniques. Below are detailed methodologies for two common approaches: potentiometric titration and cyclic voltammetry.

Potentiometric Titration with Iodine

This method involves titrating a solution of this compound with a standard solution of an oxidizing agent, such as iodine, and monitoring the change in potential.[9]

Materials:

-

Mercaptoacetic acid

-

Standardized 0.1 M iodine (I₂) solution in potassium iodide (KI)

-

Sodium hydroxide (B78521) (NaOH) solutions of various concentrations (for pH adjustment)

-

Potentiometer with a platinum indicator electrode and a saturated calomel (B162337) reference electrode (SCE)

-

Burette

-

Stirrer and stir bar

Procedure:

-

Prepare a solution of this compound of known concentration in a sodium hydroxide solution of the desired pH.

-

Immerse the platinum and saturated calomel electrodes in the this compound solution.

-

Allow the potential to stabilize while stirring the solution.

-

Begin the titration by adding small increments of the standardized iodine solution from the burette.

-